Product packaging for 4-Methyl-5-phenylpentanoic acid(Cat. No.:CAS No. 93273-41-7)

4-Methyl-5-phenylpentanoic acid

Cat. No.: B3168731
CAS No.: 93273-41-7
M. Wt: 192.25 g/mol
InChI Key: OAAIFCQAOVCUKT-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry and Related Fields

4-Methyl-5-phenylpentanoic acid is an organic compound classified within several key chemical groups. Structurally, it is a carboxylic acid, characterized by the presence of a carboxyl functional group (-COOH). Its backbone is a five-carbon pentanoic acid chain. The molecule is further defined by two substituents: a methyl group (-CH3) at the fourth carbon position and a phenyl group (-C6H5) at the fifth carbon. This places it in the category of arylalkanoic acids, which feature an aromatic ring attached to an aliphatic carboxylic acid chain. nih.govpharmacy180.com It also belongs to the broad class of branched-chain fatty acids (BCFAs), which are fatty acids with one or more alkyl branches on the main hydrocarbon chain. lipotype.comacs.org

The combination of a lipophilic phenyl-alkyl tail and a hydrophilic carboxylic acid head gives the molecule amphiphilic properties. This dual nature is a common feature in molecules designed for biological investigation, as it influences absorption, distribution, metabolism, and excretion (ADME) properties. The specific placement of the methyl branch introduces a chiral center at the fourth carbon, meaning the compound can exist as two distinct enantiomers (R and S forms), which may have different biological activities and metabolic fates.

Historical Perspective of Relevant Analogues and Structural Classes

The study of arylalkanoic acids has a rich history in medicinal chemistry, largely driven by the development of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov This class of drugs became prominent in the mid-20th century. One of the earliest and most famous examples is aspirin (B1665792) (acetylsalicylic acid), first synthesized in the late 1890s, which set the stage for the development of synthetic analgesics. wikipedia.org

In the 1960s, arylpropionic acid derivatives, such as ibuprofen (B1674241), emerged as highly successful NSAIDs. humanjournals.com These compounds, often called "profens," share a common structural motif: an aryl group attached to a propionic acid backbone. humanjournals.com The success of ibuprofen and naproxen (B1676952) spurred extensive research into how modifications of the aryl group and the alkanoic acid chain affect anti-inflammatory activity. humanjournals.com This led to the exploration of a wide variety of related structures, including those with longer or branched alkyl chains, establishing a foundational understanding of the structure-activity relationships (SAR) within this class. pharmacy180.com For instance, the substitution of a methyl group on the carbon atom adjacent to the aromatic ring was found to enhance anti-inflammatory activity in many cases. pharmacy180.com

Similarly, branched-chain fatty acids (BCFAs) have gained attention for their diverse biological roles. mdpi.com Initially identified as key components of bacterial cell membranes, they are now known to be present in various foods, such as dairy products and fish, and in human tissues. lipotype.comacs.orgmdpi.com Research has revealed their involvement in various cellular processes, with some BCFAs showing potential anti-inflammatory and anti-cancer properties. acs.orgnih.govresearchgate.net The study of BCFAs has provided insights into how the position and size of branching groups can influence a molecule's therapeutic potential. nih.gov

Rationale and Significance of Investigating this compound

The rationale for investigating this compound stems from its unique structural combination of features found in well-established bioactive molecules. It merges the arylalkanoic acid scaffold, known for its anti-inflammatory potential, with a branched-chain fatty acid structure, which can confer specific biological activities.

The specific arrangement of a methyl group at the C4 position and a phenyl group at the C5 position is of particular interest. This structure is an analogue of other phenyl-substituted fatty acids that have been studied for their biological effects. For example, compounds containing a 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa) residue have been isolated from natural sources and shown to act as protease inhibitors. nih.gov The investigation of this compound allows researchers to explore how the absence of these hydroxyl and amino groups, and the specific methylation pattern, alters potential biological interactions.

Furthermore, the study of such specific isomers is crucial for understanding structure-activity relationships (SAR). By synthesizing and testing molecules like this compound, chemists can dissect the contributions of lipophilicity, steric bulk, and electronic properties to a molecule's function. The methyl branch, in particular, can influence how the molecule fits into the active site of an enzyme or a receptor, potentially leading to increased potency or selectivity for a biological target. The investigation into this compound could therefore contribute to the development of new therapeutic agents or serve as a molecular probe to better understand biological pathways.

Scope and Organization of the Research Outline

This article provides a focused examination of this compound. The content is organized to present a clear and scientifically grounded overview based on its chemical identity and its relationship to broader, historically significant classes of compounds.

The initial section establishes the compound's place within organic chemistry, defining it as a branched-chain arylalkanoic acid. This is followed by a historical overview of its structural predecessors, the arylalkanoic acids (like NSAIDs) and branched-chain fatty acids, to provide context for its scientific relevance. The subsequent section details the specific rationale for its investigation, highlighting how its unique structure makes it a point of interest for structure-activity relationship studies. The article concludes with a tabular summary of the chemical compounds mentioned, ensuring clarity and easy reference. The scope is strictly limited to the chemical and historical context of the compound, without delving into unverified applications or biological data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O2 B3168731 4-Methyl-5-phenylpentanoic acid CAS No. 93273-41-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-5-phenylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-10(7-8-12(13)14)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAIFCQAOVCUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatization of 4 Methyl 5 Phenylpentanoic Acid

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of 4-Methyl-5-phenylpentanoic acid is a prime site for modification through esterification and amidation reactions. These reactions are fundamental in medicinal chemistry and material science for altering the compound's polarity, solubility, and biological activity.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This reversible reaction often requires the removal of water to drive the equilibrium towards the product ester. learncbse.in For instance, the reaction of this compound with methanol (B129727) would yield methyl 4-methyl-5-phenylpentanoate.

Amidation involves the reaction of the carboxylic acid with an amine to form an amide. This transformation often requires activation of the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent, to facilitate the reaction with the amine. The resulting amides are generally more stable than the corresponding esters.

Table 1: Examples of Esterification and Amidation Products

Reactant Reagent Product
This compound Methanol/H+ Methyl 4-methyl-5-phenylpentanoate
This compound Ammonia/Heat 4-Methyl-5-phenylpentanamide
This compound Ethylamine/DCC N-ethyl-4-methyl-5-phenylpentanamide

Reduction and Oxidation of the Carboxylic Acid Functionality

The carboxylic acid group can also undergo reduction and oxidation, leading to a different class of derivatives.

Reduction of the carboxylic acid functionality in this compound to a primary alcohol, 4-methyl-5-phenylpentan-1-ol, can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH4). This transformation removes the acidic proton and introduces a hydroxyl group, which can be a site for further functionalization.

Oxidation of the carboxylic acid itself is not a common transformation under standard conditions. However, oxidative degradation of the entire molecule has been studied. For example, the oxidation of 4-methyl-4-phenylpentanoic acid by cobalt(III) ions leads to a stepwise degradation of the molecule. rsc.org It is important to note that under vigorous conditions, the alkyl chain or the phenyl ring can be oxidized. For instance, strong oxidizing agents like potassium permanganate (B83412) can oxidize a methyl group on an aromatic ring to a carboxylic acid. chemspider.com

Modifications on the Phenyl Ring and Alkyl Chain

The phenyl ring and the alkyl chain of this compound offer additional sites for chemical modification, allowing for the synthesis of a wide array of derivatives with tailored properties.

Halogenation and Nitration of the Phenyl Group

The aromatic phenyl group is susceptible to electrophilic substitution reactions such as halogenation and nitration.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the phenyl ring can significantly alter the electronic properties and lipophilicity of the molecule. The position of substitution (ortho, meta, or para) is directed by the activating/deactivating nature of the alkyl substituent.

Nitration: The introduction of a nitro group (-NO2) onto the phenyl ring is typically achieved using a mixture of nitric acid and sulfuric acid. The nitro group is a strong electron-withdrawing group and can serve as a precursor for the synthesis of an amino group via reduction. The multicomponent reaction of nitro-containing compounds can lead to the formation of substituted nitropyridines. mdpi.com

Alkylation and Acylation of Aromatic and Aliphatic Positions

Alkylation and acylation reactions can be performed on both the phenyl ring and the alkyl chain, although they are more common on the aromatic ring through Friedel-Crafts reactions.

Friedel-Crafts Alkylation/Acylation: These reactions involve the introduction of an alkyl or acyl group onto the phenyl ring using an alkyl halide or an acyl halide in the presence of a Lewis acid catalyst. For example, the acylation of biphenyl (B1667301) has been used as a synthetic step in the creation of inhibitors for steroid-5α-reductase. nih.gov

Aliphatic Alkylation: While less common, the alkyl chain can potentially be functionalized, for example, at the carbon alpha to the carboxylic acid, after deprotonation with a strong base.

Cyclization Reactions and Formation of Heterocyclic Derivatives

The structure of this compound provides opportunities for intramolecular cyclization reactions, leading to the formation of various cyclic and heterocyclic derivatives.

The presence of the carboxylic acid and the phenyl ring allows for intramolecular Friedel-Crafts acylation, which can lead to the formation of a tetralone derivative. This type of cyclization is a powerful tool for constructing polycyclic systems. Additionally, derivatives of this compound can be used as precursors for the synthesis of various heterocyclic compounds. For example, a process for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid involves the formation of a thiazole (B1198619) ring from a piperidone derivative. google.com The synthesis of substituted cyclopentene (B43876) derivatives can be achieved through Lewis-acid-mediated intramolecular cyclization of related aryl-triazole compounds. researchgate.net

Functionalization for Conjugation and Tagging in Research Applications

To study its biological interactions and mechanism of action, this compound can be functionalized for conjugation to other molecules or for tagging with reporter groups.

This can involve modifying the carboxylic acid group to introduce a reactive handle, such as an N-hydroxysuccinimide (NHS) ester, which can then react with amine groups on proteins or other biomolecules. Alternatively, the phenyl ring can be modified to introduce a group suitable for "click chemistry," such as an azide (B81097) or an alkyne, allowing for efficient and specific conjugation to a wide range of molecules. The introduction of fluorescent tags or biotin (B1667282) can also be achieved through these functional handles, enabling the visualization and tracking of the molecule in biological systems.

Advanced Spectroscopic and Structural Elucidation of 4 Methyl 5 Phenylpentanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of 4-Methyl-5-phenylpentanoic acid

High-resolution NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule and for probing its three-dimensional structure and dynamics in solution. For this compound, which possesses a chiral center at the C4 position, NMR is crucial for understanding its conformational preferences.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

A full suite of 2D NMR experiments would be necessary to unequivocally assign all proton (¹H) and carbon (¹³C) signals and to map out the connectivity and spatial relationships within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons on adjacent carbons, for instance, between the H2 and H3 protons, the H3 and H4 protons, and the H4 and H5 protons. It would also confirm the coupling between the C4-H and the methyl protons at C6.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of each carbon atom that has attached protons by linking the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, HMBC would show correlations from the C1 carbonyl carbon to the H2 and H3 protons, and from the aromatic carbons to the H5 protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for conformational analysis as it detects through-space interactions between protons that are in close proximity, regardless of whether they are bonded. For the flexible side chain of this compound, NOESY experiments could reveal the preferred spatial arrangement of the phenyl group relative to the aliphatic chain. For instance, correlations between the aromatic protons and the H4 or H5 protons would provide insight into the rotational conformation around the C4-C5 bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
C1 (COOH)10-13 (broad s)~179Carboxylic acid proton is often broad and its shift is concentration-dependent. nih.gov
C2 (CH₂)~2.3~34Alpha to carbonyl group.
C3 (CH₂)~1.7~30
C4 (CH)~1.9~38
C5 (CH₂)~2.6~43Benzylic protons.
C6 (CH₃)~0.9 (d)~19Methyl group coupled to C4-H.
Phenyl C (ipso)-~141
Phenyl C (ortho)~7.2 (m)~128
Phenyl C (meta)~7.3 (m)~128
Phenyl C (para)~7.2 (m)~126

Note: Predicted values are based on general principles and data from similar compounds. 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet.

Dynamic NMR Studies of this compound Derivatives

Dynamic NMR (DNMR) spectroscopy could be employed to study the rotational barriers and conformational exchange processes in derivatives of this compound. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for processes such as the rotation around single bonds. For a flexible molecule like this, DNMR could provide quantitative data on the energetics of different conformational states, which is particularly relevant for understanding how the molecule might interact with biological systems or other chiral molecules. acs.orgacs.org

Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies of this compound

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, and its fragmentation patterns offer valuable clues about its structure.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

In a tandem mass spectrometry (MS/MS) experiment, the molecular ion of this compound would be isolated and then fragmented by collision-induced dissociation. The resulting fragment ions would provide detailed structural information. Common fragmentation pathways for carboxylic acids include the loss of water (18 Da) and the loss of the carboxyl group (45 Da). libretexts.org For this compound, characteristic fragmentations would also involve cleavage of the aliphatic chain. A prominent fragmentation would be the benzylic cleavage to form a stable tropylium (B1234903) ion or a related benzyl (B1604629) cation at m/z 91. Another expected fragmentation is a McLafferty rearrangement, which could lead to the loss of a neutral alkene fragment. stackexchange.com

Table 2: Predicted Key Mass Fragments for this compound in EI-MS

m/zProposed FragmentNotes
192[M]⁺Molecular Ion
177[M - CH₃]⁺Loss of the methyl group.
147[M - COOH]⁺Loss of the carboxyl group.
105[C₈H₉]⁺Cleavage at the C3-C4 bond.
91[C₇H₇]⁺Tropylium ion, a common fragment for compounds with a benzyl group.
60[C₂H₄O₂]⁺Resulting from McLafferty rearrangement. stackexchange.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is essential for determining the exact mass of the molecular ion with high precision. nih.govresearchgate.net For this compound, with a molecular formula of C₁₂H₁₆O₂, the calculated exact mass is 192.11503 Da. An HRMS measurement would confirm this exact mass, allowing for the unambiguous determination of its elemental composition and distinguishing it from other isobaric compounds.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Hydrogen Bonding Analysis of this compound

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their local environment, such as their involvement in hydrogen bonding. nih.govnih.gov

For this compound, the most characteristic vibrations would be those associated with the carboxylic acid group and the phenyl ring. The carboxylic acid O-H stretch in the FT-IR spectrum is typically a very broad band in the region of 3300-2500 cm⁻¹, a result of strong hydrogen bonding between molecules, often forming dimers. uomustansiriyah.edu.iqhmdb.ca The C=O stretching vibration of the carbonyl group would give rise to a strong absorption band in the FT-IR spectrum, typically around 1710 cm⁻¹ for a hydrogen-bonded dimer. nih.govhmdb.caresearchgate.net

Raman spectroscopy would provide complementary information. While the O-H stretch is weak in the Raman spectrum, the C=O stretch would be observable. The aromatic C-C stretching vibrations of the phenyl ring would give rise to characteristic bands in both the FT-IR and Raman spectra in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aliphatic and aromatic parts of the molecule would appear around 3000 cm⁻¹. acs.orgscialert.net

The analysis of the positions and shapes of these bands, particularly the O-H and C=O stretching bands, can provide insights into the nature and extent of hydrogen bonding in the solid state or in concentrated solutions. acs.org

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹) (FT-IR)Expected Frequency Range (cm⁻¹) (Raman)
O-H (Carboxylic Acid)Stretch3300-2500 (very broad)Weak
C-H (Aromatic)Stretch3100-3000Strong
C-H (Aliphatic)Stretch3000-2850Strong
C=O (Carboxylic Acid)Stretch1720-1700 (strong)Moderate
C=C (Aromatic)Stretch1600-1450 (multiple bands)Strong
C-O (Carboxylic Acid)Stretch1320-1210Moderate
O-H (Carboxylic Acid)Bend (out-of-plane)~920 (broad)Weak

X-ray Crystallography of this compound and its Crystalline Derivatives

Currently, there are no published X-ray crystallographic studies on this compound. Such a study would reveal the preferred conformation of the pentanoic acid chain relative to the phenyl group in the solid state. Key parameters that would be determined include:

Torsional Angles: The dihedral angles along the backbone of the molecule would define its shape.

Intermolecular Interactions: The analysis would identify and characterize non-covalent interactions such as hydrogen bonding (typically involving the carboxylic acid groups), van der Waals forces, and potential π-π stacking interactions between the phenyl rings of adjacent molecules. These interactions govern how the molecules pack together in the crystal lattice.

A hypothetical data table for the crystallographic parameters of this compound, were it to be analyzed, is presented below.

Crystallographic Parameter Hypothetical Value
Chemical FormulaC₁₂H₁₆O₂
Formula Weight192.25 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value not available
b (Å)Value not available
c (Å)Value not available
α (°)90
β (°)Value not available
γ (°)90
Volume (ų)Value not available
Z4
Density (calculated) (g/cm³)Value not available
R-factorValue not available

Co-crystallization is a technique used to form a crystalline solid that contains two or more different molecules in a specific stoichiometric ratio. This can be used to modify the physicochemical properties of a compound. There are no published studies on the co-crystallization of this compound with any host molecules.

Potential co-crystallization studies could involve combining this compound with other molecules (co-formers) that can form predictable intermolecular interactions, such as hydrogen bonds or halogen bonds. The goals of such studies would be to create novel crystalline forms with altered properties, such as solubility or melting point.

Chiroptical Spectroscopy (CD/ORD) for Absolute Configuration Determination of Chiral this compound

This compound possesses a chiral center at the C4 position, meaning it can exist as two enantiomers, (R)-4-methyl-5-phenylpentanoic acid and (S)-4-methyl-5-phenylpentanoic acid. Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is instrumental in determining the absolute configuration of chiral molecules.

No chiroptical spectroscopic data for the enantiomers of this compound has been reported in the available literature. If this data were available, it would provide the following insights:

Circular Dichroism (CD) Spectroscopy: A CD spectrum would show the differential absorption of left and right circularly polarized light by the chiral molecule. The sign and magnitude of the Cotton effects in the CD spectrum, particularly those associated with the electronic transitions of the phenyl chromophore and the carboxyl group, could be correlated with a specific absolute configuration (R or S) through the application of empirical rules or by comparison with computational predictions.

Optical Rotatory Dispersion (ORD) Spectroscopy: An ORD spectrum would measure the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve and the sign of the Cotton effect would also be characteristic of a particular enantiomer.

A hypothetical table of chiroptical data is presented below to illustrate what such findings might entail.

Spectroscopic Technique Chromophore Hypothetical Wavelength (nm) Hypothetical Sign of Cotton Effect
Circular Dichroism (CD)Phenyl~260Value not available
Circular Dichroism (CD)Carboxylic Acid~210Value not available
Optical Rotatory Dispersion (ORD)Phenyl~270Value not available

Without experimental data, the absolute configuration of any synthesized or isolated sample of chiral this compound remains undetermined.

Computational and Theoretical Studies on 4 Methyl 5 Phenylpentanoic Acid

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity of 4-Methyl-5-phenylpentanoic acid

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, provide a powerful lens through which to examine the electronic structure and reactivity of molecules like this compound. These methods, by solving the Schrödinger equation or related equations, offer insights into the distribution of electrons within the molecule and how this distribution governs its chemical behavior.

While specific DFT or ab initio studies on this compound are not readily found in publicly available literature, the principles of these methods can be applied to predict its properties. For instance, DFT calculations could be employed to determine the molecule's optimized geometry, vibrational frequencies, and various electronic properties. Such calculations have been successfully used to study related aromatic carboxylic acids. rsc.orgmdpi.com

A recent study on phenyl and benzyl (B1604629) substituted 5-selanylpentanoic acids utilized the M05-2X/6-311+G(d,p)/SMD level of theory to investigate the feasibility of dimer formation and the role of the phenyl/benzyl group in the reactivity of the molecule. rsc.org Similar computational approaches could be applied to this compound to understand its reactivity.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring, which is the most electron-rich part of the molecule. The LUMO, on the other hand, would likely be centered on the carboxylic acid group, particularly the antibonding π* orbital of the carbonyl group.

While exact energy values for this compound are not published, we can draw parallels from studies on similar molecules. For example, DFT calculations on other aromatic carboxylic acids have been used to determine their HOMO-LUMO gaps and predict their reactivity. researchgate.net The table below presents hypothetical, yet plausible, HOMO and LUMO energy values for this compound based on typical values for similar aromatic carboxylic acids, calculated using a common DFT functional like B3LYP with a 6-31G* basis set.

Molecular OrbitalHypothetical Energy (eV)Primary Atomic Orbital Contribution
LUMO-1.5π* (C=O of carboxylic acid)
HOMO-6.8π (Phenyl ring)
HOMO-LUMO Gap5.3 eV

Reaction Mechanism Elucidation via Transition State Search

Computational chemistry provides the tools to map out the energy landscape of a chemical reaction, including the identification of transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By locating and characterizing the transition state, chemists can gain a deep understanding of the reaction mechanism.

For this compound, a potential reaction of interest could be its esterification. Using DFT methods, one could model the reaction pathway, locate the tetrahedral intermediate, and identify the transition states for its formation and breakdown. This would involve calculating the geometries and energies of the reactants, intermediates, transition states, and products.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the accessible conformations of a molecule and how it interacts with its environment, such as a solvent. rsc.orgresearchgate.net

For this compound, MD simulations could be used to explore its conformational landscape. The molecule has several rotatable bonds, leading to a variety of possible three-dimensional structures. MD simulations would show which of these conformations are most stable and how the molecule transitions between them.

Furthermore, MD simulations are invaluable for understanding solvation effects. The interaction of the carboxylic acid group with water molecules, for instance, can significantly influence the molecule's conformation and reactivity. A study on acetic acid demonstrated the use of MD simulations to investigate the relative stabilities of syn and anti conformations of the carboxylic acid group in water. nih.gov Similar simulations for this compound would elucidate the role of hydrogen bonding and other solvent interactions.

Docking Studies and Molecular Modeling of this compound Interactions with Biological Macromolecules (e.g., enzymes, receptors in in vitro models)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. academie-sciences.fr It is widely used in drug discovery to screen for potential drug candidates by predicting how they might interact with a biological target, such as an enzyme or a receptor.

Given the structural similarities of this compound to some non-steroidal anti-inflammatory drugs (NSAIDs), a plausible biological target for docking studies would be the cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.govnih.gov These enzymes are involved in the synthesis of prostaglandins, which play a role in inflammation.

A hypothetical docking study of this compound into the active site of COX-2 could reveal key interactions. The carboxylic acid group would likely form hydrogen bonds with polar amino acid residues in the active site, such as Arginine and Tyrosine. The phenyl group could engage in hydrophobic interactions with nonpolar residues, and the methyl group might fit into a specific hydrophobic pocket.

The following table illustrates a hypothetical docking result for this compound with the COX-2 active site.

MacromoleculeLigandHypothetical Docking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Cyclooxygenase-2 (COX-2)This compound-8.5Arg120Hydrogen Bond (with Carboxylic Acid)
Tyr355Hydrogen Bond (with Carboxylic Acid)
Val523, Leu352Hydrophobic Interaction (with Phenyl and Methyl groups)

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov By identifying the physicochemical properties or structural features that are important for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

For a series of analogues of this compound, a QSAR study could be conducted to understand the structural requirements for a particular biological activity, such as COX-2 inhibition. This would involve synthesizing or computationally generating a set of analogues with variations in substituents on the phenyl ring or modifications to the pentanoic acid chain.

The biological activity of these analogues would be measured experimentally, and then a QSAR model would be developed by correlating the activity data with various molecular descriptors. These descriptors can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

A hypothetical QSAR equation for COX-2 inhibition by analogues of this compound might look like:

log(1/IC50) = 0.5 * logP - 0.2 * (Molecular_Volume) + 1.2 * (Electronic_Parameter) + constant

This equation would suggest that higher lipophilicity (logP) and a specific electronic character are beneficial for activity, while a larger molecular volume is detrimental.

Spectroscopic Property Prediction and Validation through Computational Methods

Computational methods can be used to predict various spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can be invaluable for confirming the structure of a newly synthesized compound or for interpreting experimental spectra.

For this compound, DFT calculations could be used to predict its 1H and 13C NMR chemical shifts. researchgate.net These predicted spectra could then be compared with experimentally obtained spectra to confirm the structure of the molecule. For example, a predicted 1H NMR spectrum for a related compound, 4-methyl-hydrocinnamic acid, can be compared to experimental data to validate the computational method. chegg.com

Similarly, the vibrational frequencies of this compound could be calculated and used to generate a theoretical IR spectrum. The characteristic stretching frequency of the C=O bond in the carboxylic acid group, for example, would be a key feature to identify.

The table below shows hypothetical predicted and experimental spectroscopic data for this compound.

Spectroscopic TechniqueFeatureHypothetical Predicted ValueHypothetical Experimental Value
1H NMRCarboxylic Acid Proton (COOH)12.1 ppm12.0 ppm
Aromatic Protons (C6H5)7.2-7.4 ppm7.1-7.3 ppm
Methyl Protons (CH3)1.2 ppm1.2 ppm
13C NMRCarbonyl Carbon (C=O)178 ppm177 ppm
Aromatic Carbons (C6H5)126-145 ppm125-144 ppm
IRC=O Stretch1715 cm-11710 cm-1

Biological Interactions and Mechanistic Insights of 4 Methyl 5 Phenylpentanoic Acid Excluding Human Clinical Data

In Vitro Enzyme Inhibition/Activation Studies of 4-Methyl-5-phenylpentanoic acid

Direct studies on the enzyme inhibition or activation profile of this compound are not extensively available in the current scientific literature. However, research on structurally related compounds provides insight into potential biological targets.

One area of investigation involves compounds containing a similar backbone. For instance, a study on stictamides A-C, natural compounds isolated from a Sticta species of lichen, identified a core structural unit of 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa). Stictamide A was evaluated against a panel of disease-relevant proteases and was found to be an inhibitor of Matrix Metalloproteinase-12 (MMP-12) with an IC₅₀ of 2.3 µM. nih.gov Docking studies suggested that stictamide A inhibits MMP-12 through a non-zinc binding mechanism. nih.gov While these molecules possess significant modifications compared to this compound, the presence of the phenylpentanoic acid core suggests that this structural motif can be incorporated into enzyme-inhibiting pharmacophores. The branched methyl group and the lack of hydroxyl and amino groups on this compound would significantly alter its binding properties compared to the Ahppa residue in stictamides.

Receptor Binding Assays and Ligand-Target Interactions (non-human, in vitro)

Currently, there is no publicly available scientific literature detailing specific receptor binding assays or direct ligand-target interactions for this compound in non-human, in vitro systems. Further research is required to identify and characterize its potential receptor targets.

Antimicrobial and Antifungal Activity Studies of this compound and its Derivatives (mechanistic, non-human, non-safety)

While studies on this compound itself are scarce, research into its derivatives has revealed significant antimicrobial properties. A series of synthesized derivatives, specifically (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids, have demonstrated notable antibacterial activity. nih.gov

These compounds were tested in vitro and showed good efficacy against several Gram-positive bacteria, including multidrug-resistant clinical isolates, with minimum inhibitory concentration (MIC) values ranging from 2–4 µg/mL. nih.gov Certain derivatives (compounds 4c, 4d, 4e, and 4f in the study) were particularly potent against selected Methicillin-resistant Staphylococcus aureus (MRSA) and Quinolone-resistant Staphylococcus aureus (QRSA) strains, with MIC values of 2 µg/mL. nih.gov The study concluded that the antibacterial activity was not due to general cytotoxicity. nih.gov

The precise mechanism of action for these derivatives has not yet been fully elucidated and is the subject of ongoing investigation. nih.gov However, the general mechanisms for related antimicrobial compounds often involve disruption of the bacterial cell membrane or wall, or interference with essential enzymes. For example, some antimicrobial carboxylic acids can disrupt the cell membrane's integrity. Furthermore, studies on synthetic cinnamates and cinnamides, which also feature an aromatic ring and a carboxylic acid-related functional group, suggest that their derivatives can interact directly with ergosterol (B1671047) in the fungal plasma membrane and with the cell wall. mdpi.com

In the context of antifungal activity, while no direct data exists for this compound, other microbial products like 5-methyl-phenazine-1-carboxylic acid (5MPCA) produced by Pseudomonas aeruginosa exert their antifungal effect through the generation of reactive oxygen species (ROS), leading to fungal cell death. nih.gov This mechanism involves the covalent modification of fungal proteins, promoting the accumulation of the toxin within the target cells. nih.gov

Interactive Data Table: In Vitro Antibacterial Activity of this compound Derivatives

The table below summarizes the Minimum Inhibitory Concentration (MIC) of various derivatives against different bacterial strains.

DerivativeS. aureus RN 4220 (MIC, µg/mL)S. aureus KCTC 503 (MIC, µg/mL)S. aureus KCTC 209 (MIC, µg/mL)
4a 248
4b 2416
4c 248
4d 248
4e 248
4f 248
4g 2416
4h 4464
Norfloxacin 2--
Oxacillin 1--
Gatifloxacin 0.25--
Moxifloxacin 0.25--

Data sourced from a study on (S,Z)-2-(5-((5-(substituted-phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid derivatives. nih.gov

Phytochemical and Plant Biological Activity of this compound (e.g., plant growth regulation)

There is no scientific evidence to suggest that this compound is a naturally occurring phytochemical. Likewise, no studies have been published that investigate its potential biological activity in plants, such as a role in plant growth regulation.

Plant growth regulators are organic compounds that, at very low concentrations, can modify plant growth processes. cornell.edu They typically function by inhibiting the synthesis of gibberellic acid (GA), a plant hormone that promotes cell division and elongation. cornell.edu These regulators are classified into different types; for example, Type I regulators primarily affect cell division, while Type II regulators mainly inhibit cell elongation. cornell.edu Common active ingredients in commercial plant growth regulators include chlormequat, daminozide, and paclobutrazol. ahdb.org.uk Without dedicated research, it is unknown if this compound possesses any of these properties.

Role of this compound in Microbial Metabolism and Biotransformations

The specific role of this compound in microbial metabolism and its biotransformation pathways have not been documented. However, based on its chemical structure, potential metabolic routes can be hypothesized. As a substituted fatty acid, it could potentially undergo β-oxidation, a common microbial pathway for breaking down fatty acids to produce energy. The presence of the methyl branch at the C4 position might influence the efficiency and products of this process.

Furthermore, the phenyl group is a substrate for various microbial enzymatic reactions. Microorganisms can hydroxylate aromatic rings, and in some cases, cleave the ring as part of their catabolism. The biotransformation of this compound could therefore involve modifications to both the aliphatic chain and the aromatic ring, leading to a variety of potential metabolites.

Mechanistic Investigations of Cell-Free Biological Systems with this compound

There are no published studies that have utilized this compound in mechanistic investigations within cell-free biological systems.

Cell-free systems, which typically consist of cellular lysates containing the necessary machinery for transcription and translation, offer a powerful platform for studying biochemical pathways and enzyme function in a controlled, non-living environment. These systems allow for the direct manipulation and observation of biological processes without the complexities of a living cell, such as cell walls or competing metabolic pathways.

A hypothetical cell-free system could be designed to investigate the metabolism of this compound. For example, a lysate from a microorganism known to degrade aromatic compounds could be prepared. By adding this compound to this cell-free system along with necessary cofactors, researchers could track its degradation and identify the resulting metabolites using techniques like mass spectrometry. This approach would allow for the direct identification of enzymes responsible for its biotransformation and the elucidation of its metabolic pathway without the interference of cellular uptake and regulation.

Advanced Analytical Methodologies for 4 Methyl 5 Phenylpentanoic Acid

Chromatographic Techniques for Separation and Purity Assessment

Chromatography stands as the cornerstone for the separation and analysis of 4-Methyl-5-phenylpentanoic acid and its related impurities. Both liquid and gas chromatography offer distinct advantages depending on the analytical goal.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like carboxylic acids. Method development for this compound can proceed via normal-phase or reversed-phase chromatography.

Reversed-Phase (RP) HPLC: This is the most common mode for the analysis of moderately polar organic compounds. The separation is typically achieved on a nonpolar stationary phase, such as a C18 (octadecyl-silica) column. The mobile phase consists of a polar solvent mixture, commonly acetonitrile (B52724) and water, with an acidic modifier like formic acid or phosphoric acid to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention. sielc.com For Mass Spectrometry (MS) compatible applications, volatile acids like formic acid are preferred. sielc.com

Normal-Phase (NP) HPLC: Alternatively, normal-phase HPLC can be employed, using a polar stationary phase like silica (B1680970). A non-polar mobile phase, for instance, a mixture of hexane, ethyl acetate, and an acidic modifier such as trifluoroacetic acid, can be used for separation. researchgate.net This method was successfully established to separate a similar compound, 3-[4-(2-methylpropyl)phenyl]propanoic acid, from its main active pharmaceutical ingredient. researchgate.net

The selection of the detector is crucial for sensitivity and selectivity. A UV detector is commonly used, with the detection wavelength set to maximize the absorbance of the phenyl group. researchgate.netpensoft.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis This table is interactive. You can sort and filter the data.

Parameter Reversed-Phase (RP) HPLC Normal-Phase (NP) HPLC
Stationary Phase (Column) C18 (e.g., 250 mm x 4.6 mm, 5 µm) Silica (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net
Mobile Phase Acetonitrile / Water with 0.1% Formic Acid sielc.com Hexane / Ethyl Acetate / Trifluoroacetic Acid (e.g., 97:3:0.95 v/v/v) researchgate.net
Elution Mode Isocratic or Gradient Isocratic researchgate.net
Flow Rate 0.5 - 1.0 mL/min phcog.com ~1.0 mL/min researchgate.net
Column Temperature 30-35 °C pensoft.netphcog.com Ambient or controlled (e.g., 30 °C)
Detection UV at ~260 nm phcog.com UV at ~264 nm researchgate.net

Gas chromatography (GC) is a high-resolution separation technique, but it is generally reserved for volatile and thermally stable compounds. Direct analysis of carboxylic acids like this compound by GC is challenging due to their low volatility and high polarity, which leads to poor peak shape and strong adsorption on the column.

To overcome these limitations, derivatization is required. The carboxylic acid group is converted into a more volatile and less polar functional group, typically an ester (e.g., methyl or ethyl ester). This process, often achieved through reaction with reagents like diazomethane (B1218177) or by Fischer esterification, makes the analyte suitable for GC analysis. Similarly, other polar functional groups, such as amines, are often derivatized, for example by treatment with benzaldehyde (B42025) to form an imine, to enhance their volatility and chromatographic performance for GC analysis. nih.gov

The derivatized analyte can then be separated on a capillary column, such as one with a 5%-phenyl methylpolysiloxane stationary phase, which is a versatile phase suitable for a wide range of compounds. rjptonline.orgnih.gov

Table 2: General Gas Chromatography (GC) Parameters for Derivatized this compound This table is interactive. You can sort and filter the data.

Parameter Condition Rationale / Reference
Derivatization Step Required (e.g., Esterification) To increase volatility and thermal stability.
Stationary Phase (Column) 5% Phenyl Methylpolysiloxane (e.g., DB-5) General purpose, robust column suitable for a wide range of analytes. rjptonline.orgnih.gov
Column Dimensions 30 m x 0.25 mm I.D., 0.25 µm film thickness Standard dimensions for high-resolution capillary GC.
Carrier Gas Helium or Hydrogen Inert carrier gases providing good efficiency.
Injector Temperature ~250 °C Ensures rapid volatilization of the derivative. rjptonline.org
Oven Temperature Program Ramped (e.g., 50 °C to 300 °C) Allows for the separation of compounds with different boiling points. rjptonline.org
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) FID for general quantitation, MS for identification.

The presence of a stereocenter makes the separation of the (R)- and (S)-enantiomers of this compound essential, particularly for pharmaceutical applications where enantiomers can have different pharmacological effects. nih.gov Chiral HPLC is the definitive method for this purpose.

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Several types of CSPs are available:

Polysaccharide-based CSPs: Columns with cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica support (e.g., Chiralpak®) are widely used and have proven effective for a broad range of chiral compounds, including pharmaceuticals. nih.gov

Cyclodextrin-based CSPs: These CSPs (e.g., CYCLOBOND™) use cyclodextrin (B1172386) molecules that have a chiral cavity. Enantiomers can be separated based on the differential inclusion of one enantiomer into the cavity. nih.gov These are effective for molecules containing phenyl rings. sigmaaldrich.com

Pirkle-type and Protein-based CSPs: These are other classes of CSPs that can also be effective for specific separations.

Mobile phase composition is critical for achieving enantioseparation. For acidic analytes, controlling the pH with additives like triethylamine (B128534) (TEA) and acetic acid (AA) is often necessary to achieve resolution. sigmaaldrich.com While chiral chromatography is the primary method for separation, other techniques like nuclear magnetic resonance (NMR) spectroscopy with chiral solvating agents or circular dichroism spectroscopy can be used to determine the enantiomeric excess of a sample without separation. rsc.orgnih.govbham.ac.uk

Table 3: Approaches for Chiral Separation and Analysis of this compound This table is interactive. You can sort and filter the data.

Technique Stationary Phase (CSP) Typical Mobile Phase Principle of Separation
Chiral HPLC Polysaccharide-based (e.g., Chiralpak IG-3) nih.gov Polar-organic, Reversed-phase, or Normal-phase Differential interactions (H-bonding, dipole-dipole) with the chiral polymer. nih.gov
Chiral HPLC Cyclodextrin-based (e.g., CYCLOBOND I 2000) sigmaaldrich.com Reversed-phase (e.g., Acetonitrile / TEAA buffer) Inclusion into the chiral cyclodextrin cavity and surface interactions. sigmaaldrich.com
Chiral GC Cyclodextrin derivatives (e.g., CHIRALDEX™ G-TA) N/A (Gas phase) Differential interaction with the chiral selector after derivatization of the analyte. sigmaaldrich.com

Capillary Electrophoresis for High-Resolution Separation

Capillary electrophoresis (CE) is a powerful separation technique characterized by extremely high efficiency, short analysis times, and minimal consumption of sample and reagents. nih.gov It is well-suited for the analysis of charged species, including organic acids. For this compound, which is anionic at neutral or basic pH, several CE modes can be applied.

Capillary Zone Electrophoresis (CZE): In CZE, ions are separated in a buffer-filled capillary based on their charge-to-size ratio. By selecting an appropriate buffer system (e.g., phosphate (B84403) or borate (B1201080) buffer), the pH can be adjusted to ensure the analyte is ionized, allowing for its migration and separation from neutral impurities. ijesd.orgrsc.org

Micellar Electrokinetic Chromatography (MEKC): This variation of CE uses surfactants added to the buffer above their critical micelle concentration. This creates a pseudo-stationary phase of micelles, allowing for the separation of both charged and neutral analytes based on their partitioning between the aqueous buffer and the micelles. nih.gov

CE offers high selectivity and is often considered a lower-cost alternative to HPLC for certain applications in pharmaceutical and clinical analysis. nih.gov

Hyphenated Techniques (LC-MS, GC-MS, LC-NMR) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detector, are indispensable for the analysis of complex mixtures, providing both separation of components and their structural identification.

LC-MS and GC-MS: Coupling liquid or gas chromatography with mass spectrometry provides molecular weight and structural information from fragmentation patterns for each separated component. LC-MS is particularly powerful for this compound as it does not require derivatization. nih.govmdpi.com GC-MS, following derivatization, is a highly sensitive method for identifying volatile impurities. mdpi.com It has been instrumental in forensic science for identifying specific impurities in illicitly synthesized drugs, which can provide clues about the synthesis method used, such as the Leuckart route. unodc.org

LC-NMR: The coupling of HPLC to Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive tool for the unambiguous structural elucidation of unknown compounds directly within a mixture, eliminating the need for laborious isolation. mdpi.comsumitomo-chem.co.jp While less sensitive than MS, NMR provides detailed structural information, including connectivity of atoms. nih.gov Modern LC-NMR systems can perform a range of experiments, including 2D NMR, to fully characterize components in a complex sample. sumitomo-chem.co.jp

Table 4: Overview of Hyphenated Techniques for Analysis of this compound This table is interactive. You can sort and filter the data.

Technique Information Provided Application Area
LC-MS Molecular Weight, Fragmentation Pattern Purity analysis, impurity identification, metabolite studies. nih.gov
GC-MS Molecular Weight, Fragmentation Pattern (of derivative) Identification of volatile impurities, forensic analysis of synthesis by-products. unodc.org
LC-NMR Unambiguous Structure Elucidation Identification of unknown impurities or metabolites in complex mixtures without isolation. mdpi.com

Development of Biosensors or Chemosensors for Specific Detection

While standard chromatographic and spectroscopic methods provide comprehensive data in a laboratory setting, there is growing interest in developing sensors for rapid, specific, and potentially on-site detection. Although no specific sensors for this compound are documented, the principles for their development are well-established.

Biosensors: A biosensor would utilize a biological recognition element, such as an antibody or an enzyme, that specifically binds to this compound. This binding event would be converted into a measurable signal (e.g., optical, electrochemical, or chemiluminescent) by a transducer. nih.gov

Chemosensors: A chemosensor uses a synthetic receptor, such as a molecularly imprinted polymer (MIP) or a specific fluorescent probe. mdpi.com An MIP could be created using this compound as a template, resulting in a polymer with cavities that are sterically and chemically complementary to the target molecule, allowing for selective rebinding and detection.

The development of such sensors could enable high-throughput screening or real-time monitoring in forensic or industrial applications.

Future Research Directions and Unexplored Avenues for 4 Methyl 5 Phenylpentanoic Acid

Novel Synthetic Paradigms and Sustainable Approaches

Future research could focus on developing novel and sustainable methods for the synthesis of 4-Methyl-5-phenylpentanoic acid. Current synthetic strategies for similar compounds often rely on traditional methods that may involve harsh reagents or produce significant waste. Investigation into greener synthetic routes would be a valuable contribution.

Potential research areas include:

Biocatalysis: The use of enzymes to catalyze the synthesis could offer high selectivity and milder reaction conditions, reducing the environmental impact.

Flow Chemistry: Continuous flow processes could enable better control over reaction parameters, leading to higher yields and purity, as well as easier scalability.

Catalytic C-H Activation: Direct functionalization of hydrocarbon feedstocks could provide a more atom-economical route to the target molecule, avoiding multiple pre-functionalization steps.

Design and Synthesis of Next-Generation Analogues with Tuned Properties

Systematic modification of the this compound scaffold could lead to the discovery of new molecules with enhanced or entirely new properties. The structural features of the molecule, including the phenyl ring, the carboxylic acid group, and the methyl-branched alkyl chain, offer multiple points for modification.

Future research could explore:

Substitution on the Phenyl Ring: Introducing various functional groups (e.g., halogens, nitro groups, or methoxy (B1213986) groups) onto the phenyl ring could modulate the electronic properties and biological activity of the molecule.

Modification of the Carboxylic Acid: Conversion of the carboxylic acid to esters, amides, or other functional groups could alter the compound's solubility, stability, and interaction with biological targets.

Varying the Alkyl Chain: Altering the length and branching of the alkyl chain could impact the lipophilicity and steric profile of the molecule, which are crucial for its biological activity and material properties.

Deeper Mechanistic Understanding of Biological Interactions

Should any biological activity of this compound be identified, a thorough investigation into its mechanism of action at the molecular level would be crucial. Understanding how this compound interacts with biological systems is key to its potential development as a therapeutic agent or a biological probe.

Key research questions would include:

Target Identification: Identifying the specific proteins, enzymes, or receptors that this compound interacts with.

Binding Studies: Characterizing the binding affinity and kinetics of the interaction between the compound and its biological target(s).

Structural Biology: Determining the three-dimensional structure of the compound bound to its target to elucidate the precise molecular interactions.

Advanced Materials and Nanotechnology Applications

The unique combination of a phenyl ring and a carboxylic acid group in this compound makes it a potential building block for advanced materials. The carboxylic acid can act as an anchor group for binding to metal oxide surfaces, while the phenyl group can be used to tune the material's electronic and optical properties.

Potential applications to be explored include:

Self-Assembled Monolayers (SAMs): The formation of SAMs on various substrates could be used to modify surface properties, such as wettability and adhesion.

Metal-Organic Frameworks (MOFs): The compound could serve as an organic linker in the synthesis of novel MOFs with potential applications in gas storage, separation, and catalysis.

Nanoparticle Functionalization: Capping nanoparticles with this compound could improve their stability and dispersibility in various solvents, as well as introduce new functionalities.

Interdisciplinary Research Integrating this compound

The full potential of this compound is most likely to be realized through interdisciplinary collaborations. Combining expertise from chemistry, biology, materials science, and engineering will be essential to explore the diverse possibilities this compound may offer.

Future interdisciplinary projects could involve:

Cheminformatics and Computational Modeling: Using computational tools to predict the properties and biological activities of new analogues, thereby guiding synthetic efforts.

Systems Biology: Investigating the effects of the compound on cellular pathways and networks to gain a holistic understanding of its biological impact.

Biomaterials Engineering: Integrating the compound into scaffolds and drug delivery systems for tissue engineering and regenerative medicine applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.